molecular formula C12H10N2O6S3 B2578994 (Z)-2-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid CAS No. 868148-04-3

(Z)-2-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Cat. No.: B2578994
CAS No.: 868148-04-3
M. Wt: 374.4
InChI Key: BOBSPPRTKBRNPJ-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a complex organic compound characterized by its unique thiazolidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid typically involves a multi-step process One common method starts with the condensation of 4-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate then undergoes cyclization with ethyl bromoacetate to yield the thiazolidinone ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The thioxothiazolidinone ring can be reduced to a thiazolidine ring.

    Substitution: The ethanesulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of thiazolidine derivatives.

    Substitution: Formation of various substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is investigated for its antimicrobial and anticancer properties. Its ability to inhibit the growth of certain pathogens and cancer cells has been a focus of several studies.

Industry

In the industrial sector, this compound is explored for its use in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of (Z)-2-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes in bacterial cells, leading to cell death. In cancer research, it is believed to interfere with cell division processes, thereby inhibiting tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-nitrobenzylidene)barbituric acid
  • 4-nitrobenzylidene di(acetate)
  • N-(4-nitrobenzylidene)benzylamine

Uniqueness

Compared to similar compounds, (Z)-2-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid stands out due to its thioxothiazolidinone core, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O6S3/c15-11-10(7-8-1-3-9(4-2-8)14(16)17)22-12(21)13(11)5-6-23(18,19)20/h1-4,7H,5-6H2,(H,18,19,20)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBSPPRTKBRNPJ-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCS(=O)(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCS(=O)(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.